tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Drug Design Physicochemical Properties Lipophilicity

tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1341036-42-7) is a spirocyclic amine building block featuring a 2-azaspiro[3.3]heptane core, a Boc protecting group, and a primary hydroxymethyl substituent at the 5-position. The compound has a molecular formula of C12H21NO3, a molecular weight of 227.30 g/mol, a computed XLogP3-AA of 1.1, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
CAS No. 1341036-42-7
Cat. No. B12282676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
CAS1341036-42-7
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC2CO
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h9,14H,4-8H2,1-3H3
InChIKeyGKUQQNJZWZMEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1341036-42-7): A Boc-Protected Spirocyclic Building Block for Medicinal Chemistry


tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1341036-42-7) is a spirocyclic amine building block featuring a 2-azaspiro[3.3]heptane core, a Boc protecting group, and a primary hydroxymethyl substituent at the 5-position. The compound has a molecular formula of C12H21NO3, a molecular weight of 227.30 g/mol, a computed XLogP3-AA of 1.1, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The 2-azaspiro[3.3]heptane scaffold is widely employed as a saturated bioisostere of piperidine in drug discovery [2] and has appeared in over 500 patents and 7,000 novel compounds [3]. The Boc-protected amine and pendant hydroxymethyl group provide orthogonal synthetic handles (amine deprotection and alcohol functionalization, respectively) that enable this compound to serve as a versatile intermediate for generating libraries of spirocyclic candidates targeting neurological disorders and kinase-dependent pathways [4].

Why Generic Substitution of tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1341036-42-7) Carries Substantial Synthetic and Biological Risk


The 2-azaspiro[3.3]heptane scaffold is not monolithic; subtle variations in substitution pattern, protecting group, and exit vector geometry profoundly alter physicochemical properties, metabolic stability, and target engagement. The 1-azaspiro[3.3]heptane isomer, for example, has historically been difficult to access synthetically and exhibits distinct conformational preferences compared to the well-precedented 2-aza isomer [1]. Within the 2-aza series, the nature of the C5 substituent (hydroxy, amino, fluoro, or hydroxymethyl) directly controls hydrogen-bonding capacity and lipophilicity—parameters that govern solubility, permeability, and off-target binding. The hydroxymethyl variant (the target compound) provides a primary alcohol handle that is absent in the simpler hydroxy or unsubstituted analogs, enabling chemoselective reactions (e.g., Mitsunobu, oxidation, or O-alkylation) that are inaccessible with the corresponding 5-H or 5-OH compounds. Substituting a 5-hydroxy or 5-unsubstituted analog without quantitative evidence of equivalent reactivity, solubility, and biological performance therefore risks failed reaction sequences or altered pharmacological profiles [2].

Quantitative Evidence Guide for tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1341036-42-7): Comparator-Based Differentiation


Lipophilicity Comparison: tert-Butyl 5-(hydroxymethyl)- vs. 5-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

The target compound (XLogP3-AA = 1.1) exhibits approximately 0.4 log units higher computed lipophilicity than its 5-hydroxy analog tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1330764-31-2, XLogP3-AA = 0.7). Both values are computed using PubChem's XLogP3-AA method [1][2]. The increased lipophilicity of the hydroxymethyl derivative is expected to enhance passive membrane permeability relative to the more polar alcohol, making it a preferable intermediate for CNS-targeted drug discovery programs where blood–brain barrier penetration is desired.

Drug Design Physicochemical Properties Lipophilicity

Hydrogen Bond Donor Capacity: tert-Butyl 5-(hydroxymethyl)- vs. 5-Unsubstituted 2-Azaspiro[3.3]heptane-2-carboxylate

Introducing a hydroxymethyl group at the 5-position provides one hydrogen bond donor (the OH of CH₂OH), whereas the unsubstituted parent tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate has zero hydrogen bond donors [1]. While the unsubstituted comparator's exact XLogP3-AA is not published, its hydrogen bond donor count of 0 classifies it as a more lipophilic and potentially less soluble entity. The additional donor in the target compound enhances aqueous solubility and offers an extra recognition point for target engagement, which is beneficial in solubility-limited assay conditions and for modulating binding to targets with polar active sites.

Medicinal Chemistry Solubility Drug-Likeness

Synthetic Utility: Hydroxymethyl vs. Hydroxy Substituent in Derivatization Chemistry

The primary alcohol of the hydroxymethyl group can undergo chemoselective oxidation to the aldehyde or carboxylic acid, and can participate in Mitsunobu reactions, O-alkylation, and esterification without affecting the Boc group. In contrast, the 5-hydroxy analog (tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) possesses a secondary alcohol that is less reactive toward oxidation and more sterically hindered, limiting the scope of direct functionalization [1]. The hydroxymethyl group thus provides a 'privileged exit vector' with broader reaction compatibility, enabling access to a wider range of analogs from a common intermediate. This differential reactivity is a key consideration in library design where maximal chemical space exploration is desired [2].

Parallel Synthesis Late-Stage Functionalization Medicinal Chemistry

Metabolic Stability Advantage of Spirocyclic Scaffolds Over Piperidine Analogs

Heteroatom-substituted spiro[3.3]heptanes, including the 2-azaspiro[3.3]heptane class to which the target compound belongs, have been demonstrated to show a trend toward higher metabolic stability than their cyclohexane analogs [1]. While the study did not specifically test this compound, the class-level finding that azaspirocycles generally resist oxidative metabolism better than the corresponding piperidine derivatives provides a strong rationale for choosing a spirocyclic building block over flexible piperidine-based alternatives in drug discovery programs where metabolic lability is a concern. In vivo pharmacokinetic studies with a related 2-azaspiro[3.3]heptane derivative (compound 18) confirmed good oral bioavailability and dose-dependent target engagement in monkeys [2].

Metabolic Stability Drug Metabolism PK Optimization

Optimal Application Scenarios for tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1341036-42-7) Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring a Lipophilic Spirocyclic Core with a Functionalizable Handle

With an XLogP3-AA of 1.1, the target compound offers a lipophilicity profile intermediate between the more polar 5-hydroxy analog (XLogP3-AA 0.7) and the unpolar 5-unsubstituted parent, making it suitable for CNS programs where blood–brain barrier penetration and molecular weight efficiency are critical. The Boc-protected amine allows late-stage N-deprotection and elaboration, while the primary alcohol enables chemoselective derivatization without perturbing the spirocyclic core [1].

Parallel Synthesis Libraries Requiring Orthogonal Exit Vectors on the 2-Azaspiro[3.3]heptane Scaffold

The combination of an N-Boc group and a 5-hydroxymethyl group provides two chemically orthogonal handles. Unlike the 5-hydroxy or 5-unsubstituted variants, the hydroxymethyl substituent can be oxidized, alkylated, or coupled via Mitsunobu chemistry while the Boc group remains intact. This orthogonal reactivity supports efficient parallel library synthesis, enabling medicinal chemists to explore diverse chemical space from a single advanced intermediate [2].

Replacement of Piperidine-Based Intermediates with Metabolically Stable Spirocyclic Bioisosteres

The 2-azaspiro[3.3]heptane scaffold, as demonstrated in class-level studies, exhibits superior metabolic stability compared to traditional piperidine and cyclohexane analogs. Incorporating the target compound into lead molecules early in hit-to-lead optimization can mitigate metabolic liabilities associated with N-dealkylation and ring oxidation, thereby improving pharmacokinetic profiles and reducing in vivo clearance [3].

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